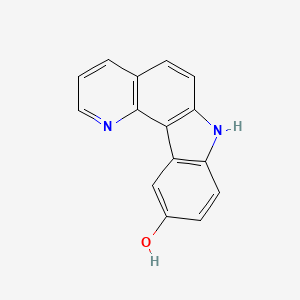

7H-Pyrido(3,2-c)carbazol-10-ol

Description

Contextualization within the Pyridocarbazole Compound Class

Pyridocarbazoles are a class of organic compounds characterized by a fused ring system consisting of a pyridine (B92270) ring and a carbazole (B46965) moiety. The fusion of these two structures can result in twelve possible isomers, creating a diverse chemical space for investigation. asianpubs.org These compounds have garnered significant interest in the scientific community due to their wide range of biological activities. asianpubs.orgmdpi.com

The core structure of 7H-Pyrido(3,2-c)carbazole features a pyridine ring fused to the 'c' face of the carbazole structure at the 3 and 2 positions. The "-10-ol" designation indicates the presence of a hydroxyl (-OH) group at the 10th position of this fused ring system. The properties and potential applications of pyridocarbazole derivatives are heavily influenced by the nature and position of substituent groups on the carbazole and pyridine rings. For instance, the presence of a hydroxyl group can significantly impact a molecule's solubility, polarity, and ability to form hydrogen bonds, which in turn can affect its biological interactions.

While detailed research findings on 7H-Pyrido(3,2-c)carbazol-10-ol are not extensively documented, studies on analogous structures suggest that hydroxylation can influence the biological profile of pyridocarbazoles. For example, research on other pyridocarbazole derivatives has shown that the introduction of a hydroxyl group at certain positions can alter their activity. mdpi.com

The synthesis of the parent 7H-Pyrido(3,2-c)carbazole has been achieved through methods such as the aromatization of its tetrahydro derivative, which is obtained from the cyclization of 7-quinolylhydrazone of cyclohexanone, and through the photocyclization of 1-(2-indolyl)-2-arylethylene derivatives. asianpubs.org The synthesis of derivatives like this compound would likely involve modifications of these foundational synthetic routes or the introduction of the hydroxyl group at a later stage.

| Property | Value | Source |

| Molecular Formula | C15H10N2 | PubChem nih.gov |

| IUPAC Name | 7H-pyrido[3,2-c]carbazole | PubChem nih.gov |

| CAS Number | 205-45-8 | PubChem nih.gov |

| Synonyms | indoloquinoline, 7H-Pyrido(3,2-c)carbazole | PubChem nih.gov |

Historical Perspectives on Carbazole and Pyridocarbazole Research

The history of carbazole chemistry dates back to the 19th century, providing a rich backdrop for the more recent exploration of pyridocarbazoles.

Carbazole:

The parent compound, carbazole, is a tricyclic aromatic heterocycle. Its discovery and early research laid the groundwork for the investigation of more complex carbazole-containing structures.

| Year | Milestone | Researcher(s) |

| 1872 | First isolation of carbazole from coal tar. | Graebe and Glaser |

The initial focus of carbazole research was on its isolation and characterization. Over time, the unique electronic and photophysical properties of the carbazole nucleus led to its use in various applications, including the development of dyes and, more recently, in materials science for organic light-emitting diodes (OLEDs) and photovoltaics.

Pyridocarbazoles:

The study of pyridocarbazoles gained momentum in the mid-20th century with the discovery of the biological activity of naturally occurring pyridocarbazole alkaloids.

| Year | Milestone |

| Mid-20th Century | Discovery of the antitumor activity of ellipticine (B1684216) and 9-methoxyellipticine, naturally occurring 6H-pyrido[4,3-b]carbazole alkaloids. |

This discovery of potent biological activity in pyridocarbazole alkaloids sparked extensive research into the synthesis and biological evaluation of a wide array of pyridocarbazole isomers and their derivatives. asianpubs.org Scientists have explored how modifications to the pyridocarbazole scaffold, including the addition of various functional groups at different positions, can modulate their biological effects. mdpi.comtandfonline.comijrpc.com This ongoing research continues to uncover the potential of this diverse class of compounds.

Structure

3D Structure

Properties

CAS No. |

75413-43-3 |

|---|---|

Molecular Formula |

C15H10N2O |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

7H-pyrido[3,2-c]carbazol-10-ol |

InChI |

InChI=1S/C15H10N2O/c18-10-4-6-12-11(8-10)14-13(17-12)5-3-9-2-1-7-16-15(9)14/h1-8,17-18H |

InChI Key |

UURFMIFLZIPLLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)NC4=C3C=C(C=C4)O)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 7H-Pyrido(3,2-c)carbazol-10-ol and Analogues

A variety of established methods are employed for the synthesis of pyridocarbazoles, including condensation reactions, multi-component reactions, and cyclization strategies, often enhanced by catalytic methods. researchgate.netontosight.ai

Condensation Reactions

Condensation reactions are a foundational approach for the synthesis of pyridocarbazole skeletons. ontosight.ai One documented method for preparing this compound involves the condensation of carbazole (B46965) with pyridine-2,3-dicarboxylic acid, which is then followed by hydrolysis and decarboxylation steps to yield the final product. ontosight.ai Another example is the Knoevenagel condensation, which can be utilized in tandem with other reactions to build the pyridocarbazole framework. researchgate.net

A notable application of condensation reactions is in the synthesis of pyrano[3,2-c]carbazole derivatives. A one-pot, three-component reaction of aromatic aldehydes, malononitrile-ethyl cyanoacetate, and 4-hydroxycarbazoles, catalyzed by triethylamine, exemplifies this strategy. researchgate.net Similarly, pyrazolo- and oxazolo-pyridocarbazoles can be synthesized through the cyclo-condensation of various precursors with hydroxylamine (B1172632) hydrochloride and hydrazine (B178648) hydrate. indexcopernicus.com

| Reactants | Catalyst/Conditions | Product Type |

| Carbazole, Pyridine-2,3-dicarboxylic acid | Hydrolysis, Decarboxylation | This compound ontosight.ai |

| Aromatic aldehydes, Malononitrile-ethyl cyanoacetate, 4-Hydroxycarbazoles | Triethylamine | Pyrano[3,2-c]carbazole derivatives researchgate.net |

| Enol ethers, Chalcones, etc., Hydroxylamine hydrochloride, Hydrazine hydrate | - | Pyrazolo- and Oxazolo-pyridocarbazoles indexcopernicus.com |

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses have emerged as highly efficient and atom-economical strategies for constructing complex molecules like pyridocarbazoles from simple starting materials in a single step. nih.govfrontiersin.org These methods are advantageous as they often reduce reaction times, minimize waste, and simplify purification processes. nih.govfrontiersin.org

Several named MCRs, such as the Biginelli, Hantzsch, and Ugi reactions, provide versatile platforms for generating molecular diversity. organic-chemistry.org For instance, the Hantzsch dihydropyridine (B1217469) synthesis can be adapted to create pyridocarbazole structures. researchgate.netorganic-chemistry.org A one-pot, three-component synthesis of new isomeric ellipticine (B1684216) derivatives has been achieved through an imino Diels-Alder reaction catalyzed by indium(III) chloride in an ionic liquid. researchgate.net Similarly, a series of furo[3′,4′:5,6]pyrido[2,3-c]carbazol-1-one derivatives were synthesized via a one-pot, catalyst-free MCR of tetronic acid, substituted benzaldehydes, and 9-ethyl-9H-carbazol-3-amine in ethanol. rsc.org

Microwave-assisted synthesis has also been shown to be effective, leading to shorter reaction times and higher yields in the preparation of pyrido[2,3-c]carbazoles. researchgate.net

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| Imino Diels-Alder | 3-Aminocarbazoles, Substituted benzaldehydes, Electron-rich alkenes | InCl3 in ionic liquid | Isomeric ellipticine derivatives researchgate.net |

| Catalyst-free MCR | Tetronic acid, Substituted benzaldehydes, 9-Ethyl-9H-carbazol-3-amine | Ethanol | Furo[3′,4′:5,6]pyrido[2,3-c]carbazol-1-one derivatives rsc.org |

| Microwave-assisted | 3-Amino-9-ethylcarbazole | p-TsOH | Indolo[2,3-b]dibenzo[b,g] ncl.ac.uknih.govnaphthyridines researchgate.net |

Cyclization Reactions and Ring-Closure Approaches

Cyclization reactions are pivotal in the final steps of pyridocarbazole synthesis, forming the characteristic ring system. ontosight.airesearchgate.net These can include various strategies such as Diels-Alder reactions, 1,3-dipolar cycloadditions, and ring-closing metathesis. ncl.ac.ukresearchgate.netrsc.org

A powerful approach involves an organocatalytic asymmetric Diels-Alder/aza-Michael/aldol condensation domino reaction to produce tetracyclic pyridocarbazole derivatives. colab.wsmdpi.com Another method utilizes a tandem [3+2] heteroannulation strategy, which involves a palladium-catalyzed Buchwald-Hartwig amination followed by a C/N-arylation step to construct tri- and tetracyclic carbazoles. acs.orgnih.govresearchgate.net Iodocyclization of alkynes provides a simple and efficient route to iodo-substituted dihydropyridocarbazole derivatives under mild conditions without the need for expensive and toxic transition-metal catalysts for the cyclization step. thieme-connect.com

Furthermore, the Fischer indole (B1671886) synthesis is a classic method that can be employed to construct the carbazole core, which can then be further elaborated into the pyridocarbazole system. rsc.org Ring-closing metathesis has also been effectively used to construct the carbazole ring system. rsc.org

| Cyclization Strategy | Key Features | Resulting Structure |

| Diels-Alder/aza-Michael/Aldol Condensation | Organocatalytic, Asymmetric, Domino reaction | Tetracyclic Pyridocarbazole Derivatives colab.wsmdpi.com |

| [3+2] Heteroannulation | Pd-catalyzed, Buchwald-Hartwig amination, C/N-arylation | Tri- and Tetracyclic Carbazoles acs.orgnih.govresearchgate.net |

| Iodocyclization | Mild conditions, Metal-free cyclization | Iodo-substituted Dihydropyridocarbazoles thieme-connect.com |

| Fischer Indole Synthesis | Classic method for carbazole core | Carbazole intermediates rsc.org |

| Ring-Closing Metathesis | Efficient for N-heterocycles | Carbazole ring systems rsc.org |

Application of Catalytic Methods in Pyridocarbazole Synthesis

Catalysts play a crucial role in enhancing the efficiency, selectivity, and scope of pyridocarbazole synthesis. researchgate.net Both metal-based catalysts and organocatalysts have been successfully employed. researchgate.net

Palladium catalysts are widely used in cross-coupling reactions to form key C-C and C-N bonds in the construction of the carbazole framework. nih.govmdpi.comnih.gov For example, a Pd-catalyzed Buchwald-Hartwig amination followed by a Pd(II)-catalyzed C-arylation is a key strategy. acs.orgnih.gov Rhodium(III) complexes have also been investigated as catalysts and have shown promise in controlling stereochemistry. nih.gov

Organocatalysts, which are metal-free and often more environmentally benign, have been utilized in asymmetric synthesis to produce chiral pyridocarbazole derivatives with high enantiomeric excess. colab.wsmdpi.com For instance, chiral phosphoric acids can catalyze asymmetric [2+4] cycloadditions of 3-vinylindoles to produce indole-containing chroman derivatives, which can be precursors to pyridocarbazoles. mdpi.com Acid catalysts like p-toluenesulfonic acid (p-TsOH) have been used in microwave-assisted one-pot reactions. researchgate.net

| Catalyst Type | Example Reaction | Advantages |

| Palladium | Buchwald-Hartwig amination, C-arylation | High efficiency in C-C and C-N bond formation acs.orgnih.gov |

| Rhodium | Asymmetric synthesis | Control of metal-centered stereochemistry nih.gov |

| Organocatalysts (e.g., Chiral Phosphoric Acids) | Asymmetric Diels-Alder, Cycloadditions | Metal-free, environmentally benign, enantioselectivity colab.wsmdpi.com |

| Acid Catalysts (e.g., p-TsOH) | Microwave-assisted one-pot synthesis | Shorter reaction times, higher yields researchgate.net |

Novel Synthetic Route Development and Optimization

The development of novel and optimized synthetic routes for pyridocarbazoles is an ongoing area of research, driven by the need for more efficient, sustainable, and versatile methods. beilstein-journals.org Optimization of reaction parameters such as temperature, time, and catalyst amount is crucial for improving yields and reducing byproducts. researchgate.netrsc.org

One area of development is the use of domino reactions, where multiple bond-forming events occur in a single synthetic operation. An organocatalytic asymmetric Diels-Alder/aza-Michael/aldol condensation sequence is a prime example of a highly efficient domino reaction for constructing tetracyclic pyridocarbazole derivatives. colab.wsmdpi.com Another innovative approach involves a one-pot, three-component 1,3-dipolar cycloaddition reaction to synthesize carbazole-based spiropyrrolidines and spiropyrrolizidines with high diastereoselectivity. researchgate.net

The optimization of existing methods is also important. For example, the use of microwave assistance has been shown to significantly shorten reaction times and improve yields in the synthesis of pyridocarbazoles. researchgate.net The development of reusable catalysts is another key aspect of optimizing synthetic routes for sustainability. researchgate.net

Considerations of Regioselectivity and Diastereoselectivity in Pyrido(3,2-c)carbazole Synthesis

Controlling regioselectivity and diastereoselectivity is a critical challenge in the synthesis of complex molecules like pyridocarbazoles, as the biological activity of these compounds can be highly dependent on their stereochemistry.

Regioselectivity, the control of which position on a molecule reacts, is crucial when multiple reactive sites are present. In the synthesis of tetracyclic carbazoles from heteroaryl bromides, there can be competing C-H activation sites. nih.gov The choice of catalyst and reaction conditions can influence which site is favored. nih.govresearchgate.net For example, in a Pd(II)-catalyzed C-arylation, the more nucleophilic position of an isoquinoline (B145761) ring may be preferentially activated. nih.gov Iodocyclization reactions have also been shown to proceed with high regioselectivity. thieme-connect.com

Diastereoselectivity, the preferential formation of one diastereomer over another, is particularly important when creating multiple chiral centers. Organocatalytic domino reactions have been developed to achieve high diastereoselectivity in the synthesis of tetracyclic pyridocarbazole derivatives. colab.ws Similarly, 1,3-dipolar cycloaddition reactions have been shown to produce carbazole-based spiropyrrolidines with high diastereoselectivity. researchgate.net The use of multidentate ligands in metal-catalyzed reactions is a strategy to control the relative metal-centered configuration and avoid the formation of a large number of stereoisomers. nih.gov

Spectroscopic and Advanced Structural Characterization Studies

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray crystallography provides a comprehensive characterization of the molecular architecture of 7H-Pyrido(3,2-c)carbazol-10-ol.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of this compound.

Detailed ¹H NMR spectral data reveals the chemical shifts and coupling constants of the protons, allowing for the assignment of each hydrogen atom to its specific position within the molecule. For instance, the aromatic protons typically resonate in the downfield region, while protons of the pyridocarbazole ring system exhibit characteristic shifts. The proton of the hydroxyl (-OH) group and the amine (-NH) proton of the carbazole (B46965) moiety often appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. indexcopernicus.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. Aromatic and heteroaromatic carbons display signals in distinct regions of the spectrum. researchgate.netunibas.it The carbon atom attached to the hydroxyl group will have a characteristic chemical shift, as will the carbons of the pyridine (B92270) and carbazole ring systems.

Table 1: Illustrative ¹H NMR Spectral Data for a Pyrido[2,3-a]carbazol-10-ol Derivative

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| OH | 12.08 | s | - |

| NH | 11.63 | s | - |

| CH (aromatic) | 8.13 | d | - |

| CH (aromatic) | 7.68 | d | - |

| ArH | 7.38-7.23 | m | - |

| CH | 6.30 | s | - |

| CH | 4.50 | d | - |

| CH₂ | 4.31 | s | - |

| CH₂ | 3.25 | d | - |

| CH₃ | 2.61 | s | - |

| s = singlet, d = doublet, m = multiplet. Data is illustrative and based on a related structure. indexcopernicus.com |

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Carbon Environment | Typical Chemical Shift (δ ppm) |

| C=O (in ketones) | 205 - 220 |

| C=O (in aldehydes) | 190 - 200 |

| C=O (in acids and esters) | 160 - 185 |

| C in aromatic rings | 125 - 150 |

| C=C (in alkenes) | 115 - 140 |

| RCH₂O- | 50 - 90 |

| Data is generalized for functional groups and may vary based on the specific molecular context. chemguide.co.uklibretexts.org |

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation behavior of this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. Analysis of the fragmentation pattern provides valuable information about the structural components of the molecule, as weaker bonds tend to break, generating characteristic fragment ions. This data helps to confirm the connectivity of the atoms within the molecule. indexcopernicus.com

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands for this compound would include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. libretexts.orglibretexts.org

N-H stretching: A sharp to moderately broad peak around 3300-3500 cm⁻¹, corresponding to the amine in the carbazole ring. libretexts.org

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. libretexts.org

C=C and C=N stretching: Aromatic ring and pyridine ring stretching vibrations are observed in the 1400-1650 cm⁻¹ region. indexcopernicus.com

C-O stretching: The C-O bond of the hydroxyl group will show a stretching vibration in the 1000-1300 cm⁻¹ range. libretexts.org

Table 3: Typical Infrared Absorption Frequencies for a Pyrido[2,3-a]carbazol-10-ol Derivative

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| O-H | Stretching | 3415 |

| C-H | Stretching | 2950 & 2880 |

| C=N | Stretching | 1605 |

| C=C | Stretching | 1535-1480 |

| C-N | Bending | 1310 |

| C-H | Bending | 775 |

| Data is illustrative and based on a related structure. indexcopernicus.com |

Photophysical Properties and Fluorescence Investigations

The photophysical properties of this compound, particularly its interaction with light, are investigated using techniques such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy.

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax). These absorptions are characteristic of the conjugated π-system of the pyridocarbazole core. The position and intensity of the absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings. beilstein-journals.orgresearchgate.net Studies on related carbazole derivatives have shown that the photophysical properties can be tuned by modifying the chemical structure. researchgate.net

Fluorescence Emission Spectroscopy and Quantum Yield Analysis

The fluorescence characteristics of pyrido-carbazole systems are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). Research on various functionalized pyrido-carbazole derivatives indicates that they are typically fluorescent molecules.

For instance, a study on a series of fluorescent pyrido[2,3-a]carbazole derivatives demonstrated that these compounds are highly fluorescent, with quantum yields (Φfl) ranging from 0.27 to 0.65. researchgate.net Another investigation into pyrano[2′, 3′:4,5]pyrido[3, 2,1‐jk]carbazole‐5,8‐diones, which share a similar fused heterocyclic core, reported high fluorescence quantum yields of 0.70 or greater. researchgate.net The introduction of a hydroxyl group at the C-10 position of the 7H-Pyrido(3,2-c)carbazole scaffold is expected to influence the electronic properties and, consequently, the fluorescence emission and quantum yield. The presence of the hydroxyl group, an electron-donating substituent, could potentially enhance the fluorescence quantum yield.

The following table provides a summary of fluorescence quantum yields observed for some related carbazole derivatives, which can serve as a reference for estimating the potential fluorescence efficiency of this compound.

Table 1: Fluorescence Quantum Yields of Related Carbazole Derivatives

| Compound Class | Quantum Yield (Φfl) | Solvent/Conditions |

| Pyrido[2,3-a]carbazole derivatives | 0.27 - 0.65 | Various polar solvents |

| Pyrano[2′, 3′:4,5]pyrido[3, 2,1‐jk]carbazole‐5,8‐diones | ≥ 0.70 | Not specified |

| Indolo[2,3-c]carbazole derivatives | ~0.70 | DMSO |

This table is generated based on data from related compounds and is for illustrative purposes. The actual quantum yield of this compound may vary.

Solvent Effects on Photophysical Behavior (Solvatochromism)

The photophysical properties of carbazole derivatives often exhibit a strong dependence on the solvent environment, a phenomenon known as solvatochromism. This effect is particularly pronounced in molecules with a significant difference in dipole moment between the ground and excited states.

Studies on carbazole-based "push-pull" chromophores, which have electron-donating and electron-accepting groups, show a notable red shift (bathochromic shift) in the emission spectra with increasing solvent polarity. nih.gov This is indicative of a more polar excited state that is stabilized by polar solvents. For example, research on pyrano[2′, 3′:4,5]pyrido[3, 2,1‐jk]carbazole‐5,8‐diones revealed blue shifts in both absorption and emission spectra as the solvent polarity increased. researchgate.net

Given the presence of both an electron-donating hydroxyl group and the electron-withdrawing pyridinic nitrogen in this compound, it is anticipated to exhibit solvatochromic behavior. The extent and direction of the spectral shifts would depend on the intramolecular charge transfer (ICT) character of its excited states.

The table below illustrates the typical solvent-dependent shifts in absorption and emission maxima for a representative carbazole derivative.

Table 2: Solvent Effects on a Representative Carbazole Derivative

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| n-Heptane | 290 | 350 |

| Tetrahydrofuran (THF) | 295 | 360 |

| Acetonitrile | 300 | 370 |

| Methanol | 305 | 380 |

This table is a generalized representation based on data for various carbazole derivatives. nih.govmdpi.com The actual values for this compound may differ.

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetime Measurements

Time-resolved fluorescence spectroscopy is a powerful technique to probe the dynamics of excited states. The fluorescence lifetime (τ) is a characteristic property of a fluorophore and is sensitive to its molecular environment and non-radiative decay pathways.

For carbazole and its derivatives, fluorescence lifetimes are typically in the nanosecond range. mdpi.com For example, a series of pyrido[2,3-a]carbazole derivatives were found to have lifetimes in the range of 7-9 ns. researchgate.net Similarly, pyrano[2′, 3′:4,5]pyrido[3, 2,1‐jk]carbazole‐5,8‐diones exhibited average fluorescence lifetimes of approximately 2.0 to 2.3 ns. researchgate.net The fluorescence lifetime of carbazole itself has been reported to be between 13 and 15 ns in deaerated organic solvents, showing a weak dependence on the solvent. mdpi.com

The excited-state lifetime of this compound is expected to be in a similar nanosecond timeframe. The specific lifetime would be influenced by factors such as the solvent, temperature, and the presence of quenchers.

The following table summarizes the excited-state lifetimes of some related carbazole compounds.

Table 3: Excited-State Lifetimes of Related Carbazole Derivatives

| Compound | Lifetime (τ, ns) | Solvent/Conditions |

| Carbazole | 13 - 15 | Deaerated organic solvents |

| Pyrido[2,3-a]carbazole derivatives | 7 - 9 | Not specified |

| Pyrano[2′, 3′:4,5]pyrido[3, 2,1‐jk]carbazole‐5,8‐diones | ~2.0 - 2.3 | Not specified |

This table is compiled from data on related compounds to provide an estimated range for the excited-state lifetime of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. scispace.comkva.se Unlike traditional methods that rely on the complex many-electron wave function, DFT is based on the simpler electron density, providing a balance between accuracy and computational cost. scispace.com In principle, DFT is an exact theory, though in practice, it relies on approximations for the exchange-correlation functional. scispace.comjussieu.fr

For carbazole (B46965) derivatives, DFT calculations are typically performed to optimize the molecular geometry and to determine electronic properties. rsc.org A common approach involves using the B3LYP functional with a basis set such as 6-31G*, as implemented in software packages like Gaussian. rsc.org These calculations provide a detailed picture of the electron distribution within the 7H-Pyrido(3,2-c)carbazol-10-ol scaffold, highlighting regions that are electron-rich or electron-poor. This information is invaluable for predicting sites of reactivity and intermolecular interactions.

The Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. conicet.gov.ar

The energy difference between the HOMO and LUMO is known as the band gap energy (E_gap). conicet.gov.ar A small band gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. researchgate.net DFT studies on related pyrido[2,3-a]carbazole derivatives have been used to analyze the HOMO-LUMO band gap. researchgate.net From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify the reactivity and stability of the molecule. researchgate.netnih.gov

Table 1: Quantum Chemical Parameters Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -E_HOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | EA ≈ -E_LUMO | The energy released when an electron is added to a molecule. |

| Energy Gap (E_gap) | E_gap = E_LUMO - E_HOMO | Indicates the chemical reactivity and stability of the molecule. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | Measures the power of a molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating high polarizability. |

This table presents the theoretical relationships used in computational studies. The actual values would be determined through specific DFT calculations for this compound.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques used to predict how a small molecule (ligand) like this compound might interact with a biological target, such as a protein.

Molecular docking studies are instrumental in predicting the binding orientation and affinity of a ligand to its protein target. For carbazole derivatives, a significant amount of research has focused on their interaction with tubulin, a protein crucial for microtubule formation and cell division. mdpi.com

Studies on closely related pyrano[3,2-c]carbazole derivatives have shown that these compounds can effectively inhibit tubulin polymerization. researchgate.netnih.gov Molecular docking analyses consistently predict that these scaffolds selectively occupy the colchicine (B1669291) binding site on the β-tubulin subunit. researchgate.netresearchgate.net The binding is stabilized by interactions, such as hydrogen bonds, with key amino acid residues within this pocket. researchgate.net This predicted binding mode provides a structural basis for the observed anti-proliferative activity of these compounds, as disrupting tubulin dynamics leads to cell cycle arrest and apoptosis. nih.gov It is hypothesized that this compound would adopt a similar binding mode, making it a candidate for development as a tubulin polymerization inhibitor.

A molecule's three-dimensional shape, or conformation, is critical for its biological activity. Conformational analysis investigates the different spatial arrangements of a molecule's atoms and their corresponding energy levels. By exploring the rotational freedom around single bonds, researchers can identify low-energy, stable conformations that are more likely to be biologically active. nih.gov

For a molecule like this compound, conformational analysis helps to understand its flexibility and the shape it is likely to adopt when approaching a binding site. Creating an energy landscape map, which plots conformational energy against rotational angles, can reveal the most stable conformers. Strategies in drug design sometimes involve creating more rigid analogs of a flexible molecule to "lock" it in its bioactive conformation. nih.gov This can lead to increased potency and selectivity by reducing the entropic penalty of binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. excli.deddg-pharmfac.net The fundamental principle is that the activity of a compound is a function of its physicochemical properties and structural features, known as descriptors. researchgate.net

To develop a QSAR model for a series of this compound derivatives, one would first synthesize and test the compounds for a specific biological activity (e.g., antiproliferative IC50 values). biolscigroup.us Next, a wide range of molecular descriptors would be calculated for each compound. These can include constitutional, topological, and quantum chemical descriptors like dipole moment (μ) and HOMO/LUMO energies. biolscigroup.us Using statistical methods, a correlation is established between a subset of these descriptors and the observed biological activity. ddg-pharmfac.net

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds. This predictive power allows for the rational design of more potent molecules and helps prioritize which candidates to synthesize, saving significant time and resources in the drug discovery process. excli.de

Biological Activities and Molecular Mechanisms in in Vitro Systems

In Vitro Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Derivatives of the pyridocarbazole and related carbazole (B46965) scaffolds have demonstrated significant antiproliferative and cytotoxic efficacy against a wide array of human cancer cell lines in laboratory settings. nih.govresearchgate.net Studies on various analogues show potent activity, with IC50 values often in the low micromolar to nanomolar range. nih.govresearchgate.netnih.gov

For instance, a series of pyrido[3,2-α]carbazole derivatives displayed potent antitumour profiles against human lung cancer (A549) and colon cancer (HT29) cells, with IC50 values ranging from 0.07 µM to 4.45 µM. researchgate.netnih.gov One of the most active compounds in this series was approximately 7 to 10 times more potent than the reference compound R16 against A549 and HT29 cells, respectively. researchgate.net Similarly, novel pyrano[3,2-c]carbazole derivatives have shown profound antiproliferative activity against cell lines including MDA-MB-231 (breast cancer), K562 (chronic myelogenous leukemia), A549 (lung cancer), and HeLa (cervical cancer), with IC50 values ranging from 0.43 to 8.05 μM. nih.govresearchgate.net Symmetrically substituted carbazole derivatives have also been tested against A549, HCT-116 (colon cancer), MCF-7 (breast cancer), U-2 OS (bone cancer), and U-87 MG (brain cancer) cell lines, demonstrating high antiproliferative efficacy. nih.gov

| Compound Class | Cancer Cell Line | Reported IC50 Value (µM) |

|---|---|---|

| Pyrido[3,2-α]carbazole Derivatives | A549 (Lung) | 0.07 - 4.45 |

| HT29 (Colon) | 0.11 - 4.45 | |

| Pyrano[3,2-c]carbazole Derivatives (e.g., 9a, 9c, 9g, 9i) | MDA-MB-231 (Breast) | 0.43 - 8.05 |

| K562 (Leukemia) | 0.43 - 8.05 | |

| A549 (Lung) | 0.43 - 8.05 | |

| HeLa (Cervical) | 0.43 - 8.05 | |

| Symmetrical Carbazole Derivatives (e.g., 36a, 36b) | HCT-116 (Colon) | 0.48 ± 0.06 |

| U-87 MG (Brain) | 1.40 ± 0.24 - 2.19 ± 0.30 |

A primary mechanism contributing to the antiproliferative effects of these carbazole derivatives is the disruption of the normal cell cycle progression. Numerous studies have shown that treatment of cancer cells with these compounds leads to a significant accumulation of cells in the G2/M phase. nih.govmdpi.commdpi.com This arrest prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation.

For example, cell-based assays with pyrano[3,2-c]carbazole derivatives on MDA-MB-231 breast cancer cells resulted in a pronounced G2/M phase arrest. researchgate.netresearchgate.net This effect is often correlated with the modulation of key cell cycle regulatory proteins. Treatment with these compounds has been shown to cause an elevation of cyclin B1 protein levels, a critical protein for the G2/M transition. nih.govnih.gov The down-regulation of checkpoint proteins like cyclin B1 is a key indicator of cell cycle arrest at the G2/M phase. nih.gov This disruption halts cell division and can ultimately trigger programmed cell death. nih.gov

Following cell cycle arrest, many carbazole derivatives effectively induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net A key event in this process is the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic program. Specifically, the activation of caspase-3 is a frequently observed hallmark. nih.govthno.org

Studies on pyrano[3,2-c]carbazole derivatives have demonstrated that their antiproliferative activity is linked to the induction of apoptosis, confirmed by an increase in caspase-3 levels within the treated cancer cells. nih.govresearchgate.net The activation of caspase-3 leads to the cleavage of critical cellular substrates, culminating in the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell shrinkage. nih.gov

The ability to interfere with microtubule dynamics is a well-established anticancer strategy, and several carbazole derivatives function as microtubule-targeting agents. nih.govresearchgate.net These compounds inhibit the polymerization of tubulin, the protein subunit of microtubules. nih.govnih.gov By preventing the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, these agents cause the G2/M cell cycle arrest and subsequent apoptosis. researchgate.netnih.gov

In vitro tubulin polymerization assays have confirmed that certain pyrano[3,2-c]carbazole derivatives are potent inhibitors of tubulin assembly. nih.gov Molecular docking studies further suggest that these compounds bind to the colchicine-binding site on tubulin. researchgate.netnih.gov This interaction destabilizes the microtubule network, disrupting its crucial roles in cell division, intracellular transport, and maintenance of cell shape, thereby exerting a powerful anticancer effect. nih.govresearchgate.net

Another significant mechanism of action for certain pyridocarbazole derivatives involves direct interaction with DNA and the inhibition of enzymes that modify DNA structure. nih.gov Some of these compounds function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.govlookchem.com This interaction can distort the DNA structure, interfering with fundamental processes like replication and transcription. Dimerization of 7H-pyridocarbazole units has been shown to enhance the interaction with DNA. nih.gov

Furthermore, carbazole derivatives have been identified as inhibitors of topoisomerase II (Topo II), an essential enzyme that manages DNA tangles and supercoils during replication. nih.govresearchgate.net By inhibiting Topo II, these compounds prevent the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering cell death. nih.gov Certain carbazole derivatives act as catalytic inhibitors of Topo II, selectively inhibiting the enzyme's relaxation and decatenation activities with minimal effect on its other functions. nih.gov

Beyond tubulin and topoisomerases, the carbazole scaffold has been utilized to develop inhibitors for other key enzymes involved in cancer progression.

DNA Methyltransferase 1 (DNMT1): DNMT1 is crucial for maintaining DNA methylation patterns, and its inhibition is a target for cancer therapy. nih.gov Carbazole-based compounds have been designed and synthesized as non-nucleoside DNMT1 inhibitors, with some derivatives showing strong inhibitory activity with IC50 values in the low micromolar range (e.g., 5.0 µM). nih.gov

Rac1 GTPase: The Rho GTPase Rac1 is involved in intracellular actin polymerization and cell migration. mdpi.com Analogues of the carbazole compound EHop-016 have been developed as Rac1 inhibitors, demonstrating antiproliferative activity and the ability to inhibit the migration of metastatic breast cancer cells (MDA-MB-231). mdpi.com

In Vitro Antimicrobial and Antifungal Evaluations

In addition to their anticancer properties, various carbazole derivatives have been evaluated for their potential as antimicrobial and antifungal agents. nih.govsrce.hr The carbazole nucleus is a feature of many natural alkaloids that possess potent antimicrobial properties. researchgate.netconnectjournals.com

Synthetic derivatives have been tested against a range of pathogenic microbes. For example, pyrano[3,2-c]carbazole derivatives were assayed against several Gram-positive and Gram-negative bacteria. researchgate.net While many carbazole compounds show poor to moderate antibacterial activity, specific derivatives have demonstrated significant efficacy against certain strains. nih.gov For instance, chloro-substituted carbazole derivatives have exhibited outstanding antimicrobial activity against E. coli, S. aureus, P. aeruginosa, and B. subtilis. nih.gov Similarly, certain carbazole alkaloids have shown strong activity against fungal species such as A. niger and C. albicans. nih.govconnectjournals.com

| Compound Type | Microorganism | Activity Level |

|---|---|---|

| Chloro-substituted Carbazole Derivatives | E. coli | Outstanding |

| S. aureus | Outstanding | |

| P. aeruginosa | Outstanding | |

| B. subtilis | Outstanding | |

| Carbazole Alkaloids | A. niger | Strong |

| C. albicans | Strong | |

| Carbazole-based Pyrazolines | E. coli | Excellent |

| C. albicans | Excellent |

In Vitro Antioxidant Activity Investigations

Carbazole derivatives have been recognized for their antioxidant properties. nih.gov The antioxidant potential of these compounds is often evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents.

Research into compounds structurally related to 7H-Pyrido(3,2-c)carbazol-10-ol has demonstrated notable antioxidant effects. For instance, studies on pyrrolo[3,2-c]carbazole derivatives have utilized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radical decolorization assay to determine their antioxidant capacity. researchgate.net The results from these assays indicated that the ABTS method was particularly sensitive for determining the inhibition values of these carbazole compounds. researchgate.net

Similarly, a study on a 1,3-dihydroxy-2-carboxycarbazole analogue confirmed its antioxidative properties, suggesting that the multisubstituted carbazole structure contributes to these effects. nih.gov The investigation of various pyrido-triazolopyrimidines also employed DPPH and Ferric Reducing Antioxidant Power (FRAP) assays to assess their antioxidant capabilities, with some derivatives showing significant activity. researchgate.net These findings collectively suggest that the carbazole core, particularly when substituted with hydroxyl groups, is a key contributor to the antioxidant activity observed in this class of compounds.

Table 1: In Vitro Antioxidant Activity of Related Carbazole Derivatives

| Compound Class | Assay Method | Key Findings |

| Pyrrolo[3,2-c]carbazole derivatives | DPPH radical scavenging, ABTS cation radical decolorization | Showed measurable antioxidant activity; ABTS assay was found to be most sensitive. researchgate.net |

| 1,3-Dihydroxy-2-carboxycarbazole | Cellular antioxidant assays | Exhibited significant antioxidative properties in a cellular model. nih.gov |

| Pyrido-triazolopyrimidines | DPPH radical scavenging, FRAP | Certain derivatives displayed good antioxidant activity compared to standards like BHT. researchgate.net |

In Vitro Neuroprotective Effects

The potential of carbazole derivatives to protect neuronal cells from damage and death has been a significant area of investigation. nih.gov Various in vitro models of neurodegenerative diseases and neuronal injury are used to screen for and characterize the neuroprotective effects of these compounds.

A class of aminopropyl carbazole derivatives, known as the P7C3 series, has been identified as potent neuroprotective agents. nih.gov These compounds have been shown to protect both developing and mature neurons from cell death in various in vitro and in vivo models. nih.govresearchgate.net For example, P7C3-A20, an active derivative, demonstrated neuroprotective effects in an in vitro model of ischemic stroke by protecting primary cortical neurons against oxygen-glucose deprivation-induced injury. nih.gov The neuroprotective mechanism of the P7C3 class is thought to involve the stabilization of mitochondria against apoptotic triggers. nih.gov

Furthermore, pyrano[3,2-a]carbazole alkaloids, analogues of the naturally occurring Claulansine F, have shown strong neuroprotective effects. researchgate.netnih.gov In in vitro studies, certain derivatives were highly active in inhibiting the programmed cell death of PC12 cells and primary cortical neurons. nih.gov Another study on a 1,3-dihydroxy-2-carboxycarbazole derivative found that it exhibited promising neuroprotective activity in a cellular model of Alzheimer's disease, partly by inhibiting the aggregation of amyloid-β (Aβ) peptides. nih.gov

Table 2: In Vitro Neuroprotective Activity of Related Carbazole Derivatives

| Compound/Class | Cell Line / Model | Key Findings |

| P7C3-A20 (Aminopropyl carbazole) | Primary cortical neurons (Oxygen-Glucose Deprivation model) | Dose-dependently increased neuronal viability, with 30 μM showing the best protective effect. nih.gov |

| Pyrano[3,2-a]carbazole alkaloids | PC12 cells, primary cortical neurons | Actively inhibited programmed cell death in neuronal cell lines. nih.gov |

| 1,3-Dihydroxy-2-carboxycarbazole | MC65 human neuroblastoma cells (Alzheimer's model) | Significantly protected cells from toxicity at concentrations as low as 0.3 μM. nih.gov |

| P7C3 Class (Aminopropyl carbazoles) | Hippocampal neurons | Increased the number of new neurons by blocking apoptotic cell death. nih.gov |

In Vitro Antiviral Activities (e.g., Anti-HIV)

Carbazole alkaloids and their synthetic derivatives have demonstrated significant potential as antiviral agents, with numerous studies focusing on their activity against the Human Immunodeficiency Virus (HIV). mdpi.comresearchgate.net

A series of substituted 7H-pyrido[4,3-c]carbazoles, which are structurally analogous to this compound, have been synthesized and evaluated for their ability to inhibit HIV replication in H9 lymphocytes. nih.gov One of the most potent compounds in this series was 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole, which exhibited an EC50 (half-maximal effective concentration) value of 0.0054 µg/mL and a high therapeutic index (TI) of 503. nih.govmdpi.com This compound was found to be more active than the established anti-HIV drug Zidovudine (AZT). nih.govmdpi.com

Interestingly, structural modifications to the pyridocarbazole scaffold have been shown to significantly impact antiviral potency. For example, the hydroxylation at the C-10 position of a related pyridocarbazole analogue led to a marked decrease in anti-HIV activity and a lower therapeutic index (EC50 = 1.4 µg/mL, TI = 3.6). nih.govmdpi.com This finding is particularly relevant for this compound, as it suggests that the presence and position of the hydroxyl group are critical determinants of its potential anti-HIV efficacy. The mechanism of action for some of these carbazole derivatives is thought to be distinct from reverse transcriptase inhibition, suggesting they may target other stages of the HIV-1 replication cycle. mdpi.com

Table 3: In Vitro Anti-HIV Activity of Related Pyridocarbazole Derivatives

| Compound | Cell Line | EC50 | Therapeutic Index (TI) |

| 5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole | H9 lymphocytes | 0.0054 µg/mL | 503 nih.govmdpi.com |

| 1-Chloro-5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole | H9 lymphocytes | 0.19 µg/mL | 136.8 mdpi.com |

| 10-Hydroxy-5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole | H9 lymphocytes | 1.4 µg/mL | 3.6 nih.govmdpi.com |

| Zidovudine (AZT) (Reference) | H9 lymphocytes | 0.012 µg/mL | Not specified nih.govmdpi.com |

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on In Vitro Biological Activity Profiles

The biological activity of 7H-Pyrido(3,2-c)carbazol-10-ol derivatives is highly sensitive to the nature and position of substituents on the core scaffold. Research has systematically explored these modifications to understand their influence on in vitro efficacy, particularly in the context of anticancer and kinase inhibitory activities.

Modifications at the N-7 and C-2 positions of the pyridocarbazole ring system have been a primary focus. For instance, the introduction of a methyl group at the N-7 position of a related pyridocarbazole, 9-methoxy-7H-pyrido[3,2-c]carbazole, was found to be crucial for its cytotoxic effects against P388 leukemia cells. Further studies on 2-substituted 9-hydroxy-7H-pyrido[3,2-c]carbazol-10-ols demonstrated that the introduction of various functional groups at the C-2 position significantly modulates their antiproliferative activity against several human cancer cell lines, including A549 (lung), HCT116 (colon), and U87MG (glioblastoma).

A key finding is that the presence of a hydroxyl group at C-10 is often essential for potent biological activity. The phenolic nature of this group allows for critical hydrogen bonding interactions with biological targets. The impact of substituting the hydrogen of this hydroxyl group with other moieties has been investigated. For example, replacement with a methyl group, forming a methoxy (B1213986) group, can alter the activity profile, suggesting the importance of this specific hydrogen bond donor.

The introduction of basic side chains at various positions has also been explored to enhance properties such as solubility and target interaction. For example, attaching aminoalkyl chains to the pyridocarbazole nucleus has been a strategy to improve the pharmacological profile of these compounds.

The following table summarizes the impact of specific substituent modifications on the in vitro antiproliferative activity of this compound derivatives.

| Compound/Modification | Cell Line | In Vitro Activity (IC50) | Reference |

| 2-Bromo-9-hydroxy-7H-pyrido[3,2-c]carbazol-10-ol | HCT116 | 0.45 µM | |

| 2-Chloro-9-hydroxy-7H-pyrido[3,2-c]carbazol-10-ol | HCT116 | 0.52 µM | |

| 9-Hydroxy-2-(morpholin-4-yl)-7H-pyrido[3,2-c]carbazol-10-ol | HCT116 | >10 µM | |

| 9-Hydroxy-2-(thiomorpholin-4-yl)-7H-pyrido[3,2-c]carbazol-10-ol | HCT116 | 5.3 µM | |

| 2-Bromo-9-methoxy-7H-pyrido[3,2-c]carbazol-10-ol | HCT116 | 1.3 µM |

Role of the Core Pyridocarbazole Scaffold in Bioactivity

The core 7H-pyrido[3,2-c]carbazole scaffold is the foundational structural element responsible for the characteristic biological activities of this class of compounds. Its planar, aromatic, and rigid nature allows it to effectively interact with biological macromolecules, primarily through intercalation into DNA or by fitting into the ATP-binding site of various protein kinases.

The pyridocarbazole structure is a bioisostere of naturally occurring alkaloids like ellipticine (B1684216), which are well-known DNA intercalating agents. The flat tetracyclic system can insert itself between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription, ultimately triggering apoptosis in cancer cells. The geometry and electronic properties of the scaffold are critical for the stability of the drug-DNA complex.

Stereochemical Influences on Molecular Recognition and Interactions

While the core this compound scaffold is planar, the introduction of chiral centers, often through substituent modifications, can lead to stereoisomers with distinct biological activities. Stereochemistry plays a crucial role in the three-dimensional arrangement of a molecule, which in turn dictates its ability to bind to specific biological targets with high affinity and selectivity.

For pyridocarbazole derivatives, if a substituent introduced creates a chiral center, the resulting enantiomers or diastereomers can exhibit different pharmacological profiles. This is because the binding pockets of proteins and other biological targets are themselves chiral. One stereoisomer may fit optimally into a binding site, leading to a potent biological response, while the other may bind less effectively or not at all.

Although specific studies focusing solely on the stereochemistry of this compound are not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest that if a chiral side chain were to be introduced, for example at the N-7 or C-2 positions, the orientation of this chain would significantly impact interactions with the target protein. For instance, a basic amino side chain with a chiral center could have one enantiomer that positions the amine for a critical salt bridge interaction, while the other enantiomer would orient it away from the interacting partner.

Development of SAR Models for Optimized In Vitro Biological Responses

To rationalize the experimental SAR data and to guide the design of more potent this compound derivatives, computational SAR models, including Quantitative Structure-Activity Relationship (QSAR) studies, have been developed. These models aim to establish a mathematical correlation between the structural features of the compounds and their biological activities.

For a series of 2-substituted 9-hydroxy-7H-pyrido[3,2-c]carbazol-10-ols, molecular modeling studies have been instrumental in understanding their interactions with protein kinases. By docking these compounds into the ATP-binding site of a model kinase, researchers can predict the binding modes and identify key interactions. These models have confirmed the importance of the C-10 hydroxyl group in forming hydrogen bonds with the kinase hinge region.

These computational approaches allow for the evaluation of a large number of virtual compounds, prioritizing the synthesis of those with the most promising predicted activity. For example, by analyzing the docked poses of various derivatives, it was observed that bulky substituents at the C-2 position could lead to steric clashes within the binding pocket, explaining their reduced in vitro activity. In contrast, smaller, appropriately placed functional groups could enhance binding affinity.

Such models are powerful tools in the drug discovery process, enabling a more rational and efficient approach to optimizing the biological responses of the this compound scaffold. They provide a theoretical framework that complements experimental findings and accelerates the development of new therapeutic agents.

Potential Research Applications and Future Research Directions

Advancements in Material Science Applications

The fluorescent properties and planar, unsaturated ring system of 7H-Pyrido(3,2-c)carbazol-10-ol make it a compelling candidate for advancements in material science. ontosight.ai Its structural characteristics are of significant interest for applications in organic semiconductors, optoelectronics, and as a fluorophore. ontosight.aiontosight.ai

Organic Semiconductors: Carbazole-based materials are widely recognized for their excellent charge transport properties, making them suitable for use in organic electronic devices. ijrpc.comgoogle.com The carbazole (B46965) unit within this compound provides a rigid and planar scaffold that can facilitate intermolecular interactions, a key factor in the performance of organic semiconductors. ijrpc.com Research into derivatives of carbazole has shown their potential in constructing hole-transporting materials and multifunctional light-emitting materials. google.com

Optoelectronics: The inherent fluorescence of this compound is a key feature for its application in optoelectronic devices. ontosight.ai Pyridocarbazoles, in general, are being investigated for their optical properties. ontosight.ai The development of organic light-emitting diodes (OLEDs) often utilizes carbazole-containing host materials to achieve high internal quantum efficiency. mdpi.com The specific photophysical properties of this compound could be harnessed for the creation of new and efficient optoelectronic components.

Fluorophores: As a fluorescent compound, this compound has the potential to be used as a fluorophore in various applications. ontosight.ai The development of novel fluorescent materials is a continuous effort, with studies on similar pyrido[2,3-a]carbazole derivatives demonstrating their potential as highly fluorescent molecules. researchgate.net The specific emission and absorption characteristics of this compound would need to be further characterized to determine its suitability for specific fluorescent applications.

Integration in Advanced Sensing Technologies

The fluorescent nature of this compound also suggests its potential for use in the development of advanced sensing technologies. ontosight.ai Fluorescent chemosensors are valuable tools for detecting various analytes, and the carbazole scaffold is a common component in the design of such sensors. The ability of the carbazole ring to be easily functionalized allows for the tuning of its photophysical properties, which can be exploited for selective analyte detection. ijrpc.com Further research could explore the modification of the this compound structure to create sensors for specific ions, molecules, or environmental parameters.

Untapped Mechanistic Pathways for Further In Vitro Investigation

While the primary focus of this article is on non-biological applications, it is noteworthy that various carbazole derivatives have demonstrated a wide range of biological activities. mdpi.comresearchgate.net For instance, some pyridocarbazole derivatives have shown promise in inhibiting the growth of cancer cells. ontosight.ai The unique structure of these compounds allows them to interact with biological macromolecules. tandfonline.com

Specifically for this compound, its potential interactions with cellular components remain largely unexplored. In vitro studies could investigate its effect on various cellular processes. For example, research on other carbazole derivatives has explored their role as tubulin polymerization inhibitors, which is a key mechanism in cancer therapy. researchgate.net Investigating whether this compound exhibits similar properties could open new avenues for biomedical research.

Exploration of Novel Synthetic Methodologies for Chemical Diversification

The synthesis of this compound can be achieved through methods such as the condensation reaction of carbazole with pyridine-2,3-dicarboxylic acid, followed by hydrolysis and decarboxylation. ontosight.ai However, the exploration of novel synthetic routes is crucial for creating a diverse library of derivatives based on the this compound scaffold.

Developing more efficient and versatile synthetic strategies would enable the systematic modification of the core structure. This could involve introducing different functional groups at various positions on the pyridine (B92270) or carbazole rings. Such chemical diversification is essential for structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence the compound's properties. arabjchem.org For example, research on other carbazole derivatives has shown that the introduction of different substituents can significantly impact their biological activity. nih.gov

Synergistic Effects with Other Research Compounds in In Vitro Models

Another promising area of future research is the investigation of potential synergistic effects of this compound when combined with other research compounds in in vitro models. Synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, are of great interest in various fields, including materials science and medicine.

For example, in the context of material science, combining this compound with other organic molecules could lead to the development of new materials with enhanced properties, such as improved charge transport or altered photophysical characteristics. In a biological context, while outside the direct scope of this article, it's worth noting that studies on other carbazole compounds have explored their use in combination therapies. tandfonline.com Investigating the in vitro interactions of this compound with other compounds could reveal novel applications and enhance its potential utility.

Q & A

Q. How can chiral resolution be achieved for stereoisomeric pyrido-carbazoles?

- Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC with hexane/isopropanol gradients. Assign absolute configurations via electronic circular dichroism (ECD) and compare with computed spectra .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| NMR (DMSO-) | δ 11.1 (OH), 7.2–7.5 (aromatic H) | |

| MS (ESI+) | m/z 376.34 [M+H] | |

| IR (KBr) | 1660 cm (C=O), 3180 cm (NH) | |

| Skraup Reaction Yield | 75–84% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.